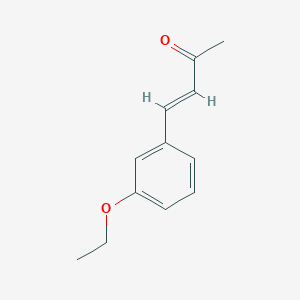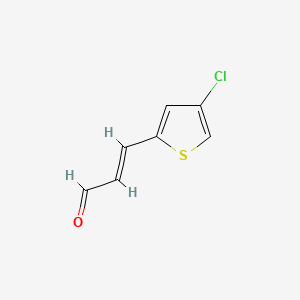
1H-indazole-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-1-carbonylchloride is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-carbonylchloride can be synthesized through several methods. One common approach involves the reaction of 1H-indazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene substitutes, such as triphosgene, can also be explored to enhance safety and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-1-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-indazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group, yielding 1H-indazole-1-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
1H-Indazole-1-Carboxylic Acid: From hydrolysis.
1H-Indazole-1-Methanol: From reduction.
Aplicaciones Científicas De Investigación
1H-Indazole-1-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the synthesis of enzyme inhibitors and receptor modulators for studying biological pathways.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-indazole-1-carbonylchloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of biologically active compounds, where the indazole core can interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
1H-Indazole-1-Carboxylic Acid: Formed by hydrolysis of 1H-indazole-1-carbonylchloride, it shares the indazole core but lacks the reactive carbonyl chloride group.
1H-Indazole-1-Methanol: A reduction product, it also retains the indazole structure but with a hydroxyl group instead of a carbonyl chloride.
2H-Indazole: A structural isomer with different reactivity and applications.
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
indazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)11-7-4-2-1-3-6(7)5-10-11/h1-5H |
Clave InChI |
MPLONQNKODOGEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


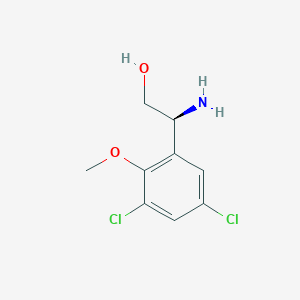
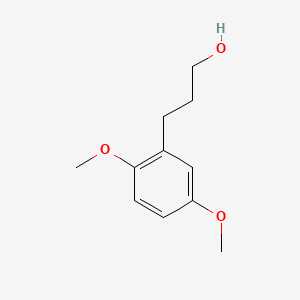

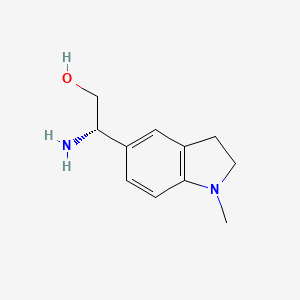
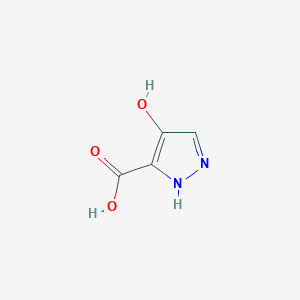
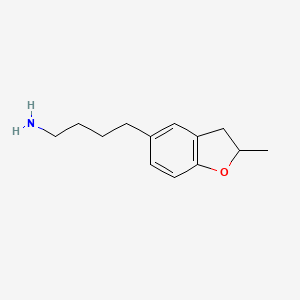
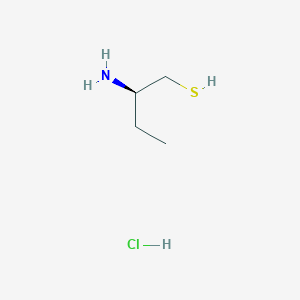
![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)
aminedihydrochloride](/img/structure/B13609549.png)

